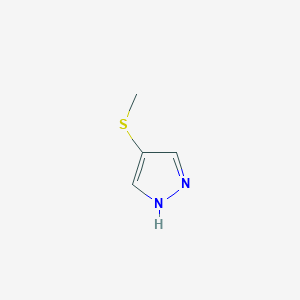

4-(Methylthio)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRKUUUHFSFKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylthio 1h Pyrazole and Its Chemical Derivatives

Regioselective Synthesis Strategies for the Pyrazole (B372694) Nucleus

The precise placement of substituents on the pyrazole ring is paramount for tuning the molecule's properties. Consequently, a variety of regioselective synthetic strategies have been developed.

Cyclocondensation Approaches Utilizing Sulfur-Containing Precursors

A primary and effective method for the synthesis of 4-(methylthio)-1H-pyrazoles involves the cyclocondensation of hydrazine (B178648) derivatives with precursors already bearing the methylthio group. acs.org One such approach utilizes the reaction of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters. acs.orgdergipark.org.tr This method provides a direct route to 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and their 1-aryl-3-(methylthio)-4,5-substituted/annulated isomers with high regioselectivity. acs.org

Another notable example is the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This multi-step synthesis begins with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate, followed by hydrolysis and subsequent reactions to form an ethanone (B97240) derivative. researchgate.net This intermediate then reacts with carbon disulfide and methyl iodide to introduce the methylthio group, and finally cyclizes with hydrazine hydrate (B1144303) to yield the target pyrazole. researchgate.net

Furthermore, the reaction between sulfonyl hydrazines and ketene (B1206846) dithioacetals, catalyzed by sodium bisulfate, offers a regioselective pathway to 3-alkylthiolated pyrazoles bearing an N-sulfonyl group. sioc-journal.cn This reaction proceeds efficiently in 1,4-dioxane (B91453) at 80°C. sioc-journal.cn The use of ketene dithioacetals is a versatile strategy for constructing substituted heterocycles, including pyrazoles. walmart.com

| Starting Materials | Reagents | Product | Reference |

| Arylhydrazines, α-oxoketene dithioacetals/β-oxodithioesters | - | 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles | acs.org |

| 1-(2-bromo-4-methylthiazol-5-yl)ethanone | Carbon disulfide, sodium hydride, methyl iodide, hydrazine hydrate | 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole | researchgate.net |

| Sulfonyl hydrazines, Ketene dithioacetals | Sodium bisulfate | 3-Alkylthiolated N-sulfonyl pyrazoles | sioc-journal.cn |

Multicomponent Reaction Protocols for Pyrazole Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbeilstein-journals.org These reactions are highly atom-economical and often environmentally friendly. longdom.org Several MCRs have been developed for the synthesis of pyrazole derivatives, offering access to a wide range of substitution patterns. rsc.orgbeilstein-journals.orglongdom.orgnih.gov

For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water provides a straightforward and sustainable route to 1-H-pyrazole derivatives. longdom.org Another MCR involves the reaction of aldehydes, arylhydrazines, and β-diketones or β-ketoesters, catalyzed by tetrabutylammonium (B224687) peroxydisulfate (B1198043) under solvent-free conditions, to produce fully substituted pyrazoles with high regioselectivity. rsc.org

While not directly yielding 4-(methylthio)-1H-pyrazole in the provided examples, the principles of MCRs can be adapted to include sulfur-containing components, offering a potential avenue for its one-pot synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is a prominent example. mdpi.com This methodology has been successfully applied to the functionalization of the pyrazole core. researchgate.net

For the synthesis of substituted pyrazoles, a common strategy involves the preparation of a halogenated or triflated pyrazole intermediate, which can then undergo cross-coupling. researchgate.netrsc.org For example, a general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, allowing for the introduction of various aryl groups onto the pyrazole ring. researchgate.net The use of specific ligands, such as dppf, can enhance the reaction yields. researchgate.net

This approach is particularly useful for creating tetra-substituted pyrazoles. A mild and efficient protocol involves the halogenation of a tri-substituted pyrazole at the 4-position, followed by a palladium-catalyzed Negishi or Buchwald-Hartwig cross-coupling to install carbon or nitrogen-based substituents. rsc.org The choice of ligand, such as XPhos or JosiPhos CyPF-tBu, is crucial for the success of these challenging transformations. rsc.org

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Pyrazole triflates | Arylboronic acids | Pd catalyst, dppf | Aryl-substituted pyrazoles | researchgate.net |

| 4-Halo-1-phenyl-5-(trifluoromethyl)pyrazoles | Organozinc reagents | Pd(PPh3)4, XPhos | 4-Aryl/heteroaryl-substituted pyrazoles | rsc.org |

Light-Catalyzed and Transition-Metal-Free Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Light-catalyzed and transition-metal-free reactions are at the forefront of this movement. organic-chemistry.orgresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for pyrazole synthesis. organic-chemistry.orgorganic-chemistry.org One method involves the reaction of hydrazine with various Michael acceptors under mild conditions, using air as the terminal oxidant. organic-chemistry.org This process is believed to proceed through the visible-light-promoted oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor. organic-chemistry.org Another visible-light-promoted cascade reaction enables the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives. mdpi.com

Transition-metal-free approaches for pyrazole synthesis are also gaining traction. researchgate.netrsc.orgnih.gov These methods often rely on the use of alternative catalysts or reaction conditions to achieve the desired transformation. For example, a transition-metal-free approach for the chemo-selective synthesis of pyrazoles from acetophenones has been developed. researchgate.net Another method utilizes calcium carbide as an acetylide source to react with N-tosylhydrazones, affording substituted pyrazoles in good yields. rsc.org

Precursor Chemistry for Methylthio-Substituted Pyrazoles

The choice of starting materials is critical in directing the outcome of a synthesis. For methylthio-substituted pyrazoles, specific sulfur-containing precursors are often employed.

Utilization of Dithioacetals and Related Thio-Ester Derivatives

Ketene dithioacetals are highly versatile intermediates in organic synthesis, particularly for the construction of substituted heterocycles like pyrazoles. walmart.comoup.com The reaction of acylketene dithioacetal derivatives with hydrazine is a common method for preparing 3-(methylthio)pyrazoles. oup.com For example, the reaction of 2-[bis(methylthio)methylene]cyclohexanone with a protected D-ribofuranosylhydrazine yields a 3-methylthio-tetrahydro-1H-indazole derivative. oup.com

Similarly, α,α-dioxoketen dithioacetals react with hydrazine hydrate under solvothermal conditions to afford 3-methyl-5-(methylthio)-1H-pyrazole derivatives in good yields. tandfonline.com These reactions often proceed via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization. tandfonline.com

The use of β-oxodithioesters in condensation reactions with arylhydrazines also provides a regioselective route to 1-aryl-3,5-bisarylpyrazoles with a methylthio group at either the 3 or 5 position. jetir.org Furthermore, peptide hydrazides can be converted to their corresponding thioesters via an acyl pyrazole intermediate, highlighting the utility of pyrazole chemistry in generating thioester surrogates for applications like native chemical ligation. nih.gov

| Precursor | Reactant | Product | Reference |

| Acylketene dithioacetal derivatives | Hydrazine | 3-(Methylthio)pyrazole derivatives | oup.com |

| α,α-Dioxoketen dithioacetals | Hydrazine hydrate | 3-Methyl-5-(methylthio)-1H-pyrazole derivatives | tandfonline.com |

| β-Oxodithioesters | Arylhydrazines | 1-Aryl-3,5-bisaryl-pyrazoles with a methylthio group | jetir.org |

Functionalization of Halogenated Pyrazole Intermediates

The synthesis of this compound can be efficiently achieved through the functionalization of halogenated pyrazole precursors. Halogen atoms, particularly bromine and iodine, serve as excellent leaving groups, facilitating nucleophilic substitution reactions. While direct synthesis examples are not extensively detailed in the literature, the strategy relies on well-established principles of organic synthesis.

The general approach involves the reaction of a 4-halo-1H-pyrazole with a methylthiolate source. Typically, sodium methylthiolate (NaSMe) or potassium methylthiolate (KSMe) is used in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Key intermediates for this process are 4-halopyrazoles, which can be prepared through several methods:

Direct Halogenation: The pyrazole ring can undergo electrophilic halogenation. For instance, bromination can be achieved using N-Bromosuccinimide (NBS). mdpi.comencyclopedia.pub

Sandmeyer-type Reactions: A 4-aminopyrazole can be converted to the corresponding diazonium salt, which is then treated with a halide source.

Cyclization of Halogenated Precursors: Building the pyrazole ring from acyclic precursors that already contain a halogen atom at the appropriate position.

The reactivity of the halogenated pyrazole is crucial. 4-Iodopyrazoles are generally more reactive than 4-bromopyrazoles, which are in turn more reactive than 4-chloropyrazoles. scholaris.ca The choice of halogen can be a key factor in optimizing reaction conditions.

| Intermediate | Reagent | Product | Reference |

| 4-Iodo-1H-pyrazole | Sodium methylthiolate | This compound | Inferred from scholaris.ca |

| 4-Bromo-1H-pyrazole | Sodium methylthiolate | This compound | Inferred from mdpi.com |

Derivatization and Structural Modification at Different Positions of the Pyrazole Ring

The this compound scaffold allows for extensive structural modification at various positions on the pyrazole ring, enabling the creation of diverse chemical libraries for drug discovery and other applications.

The nitrogen atoms of the pyrazole ring are readily functionalized through N-substitution reactions. The acidic N-H proton can be removed by a base, and the resulting pyrazolate anion can react with various electrophiles.

N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. vulcanchem.com

N-Arylation: The introduction of an aryl group can be accomplished using aryl halides, often through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or by starting the pyrazole synthesis with an arylhydrazine. scirp.org

N-Acylation: Acyl groups can be introduced by reacting the pyrazole with acyl chlorides or anhydrides. This is a common strategy for creating amide derivatives or for installing a protecting group. ijpsr.com

| Reaction Type | Reagents and Conditions | Example Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), DMF | 1-Alkyl-4-(methylthio)pyrazoles | vulcanchem.com |

| N-Arylation | Reaction with Phenylhydrazine during ring formation | 1-Phenyl-4-(methylthio)pyrazoles | scirp.orgresearchgate.net |

| N-Acylation | Isonicotinoyl chloride, Pyridine | 1-Acyl-4-(methylthio)pyrazoles | ijpsr.com |

While the C4 position is occupied by the methylthio group, the C3 and C5 positions are available for further functionalization. The electronic nature of the pyrazole ring makes the C5 position generally more susceptible to electrophilic attack than the C3 position. nih.gov However, functionalization strategies often rely on building the ring with the desired substituents already in place or using pre-functionalized pyrazoles.

A common strategy involves using 5-aminopyrazole derivatives that also contain a 3-(methylthio) group. The amino group at the C5 position is a versatile handle for a variety of transformations. mdpi.comresearchgate.net For example, the 5-amino group can be converted into an amide, which can then participate in further reactions. researchgate.netsapub.org

Direct C-H activation provides a modern approach to functionalization. While C4 and C5 positions are more reactive towards C-H activation, specialized catalyst systems have been developed for the challenging C3 arylation. scholaris.ca For pyrazoles with a substituent at C3 (like a methylthio group), the focus shifts to the C5 position, where palladium-catalyzed direct arylation has been successfully employed. researchgate.net

Derivatives of this compound are crucial precursors for synthesizing fused heterocyclic systems of significant pharmacological importance.

Pyrazolo[3,4-d]pyrimidines: These fused systems are purine (B94841) analogs and are of great interest in medicinal chemistry. nih.gov The synthesis often starts with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. This key intermediate can be cyclized with various one-carbon reagents to form the pyrimidine (B1678525) ring. ekb.egnih.gov

Reaction with formamide or triethyl orthoformate followed by treatment with an amine source yields 4-aminopyrazolo[3,4-d]pyrimidines. scirp.orgekb.eg

Treatment with carbon disulfide can lead to the formation of pyrazolo[3,4-d]pyrimidine-dithiones. ekb.eg

Pyrazolo[3,4-b]pyridines: This scaffold is also found in many biologically active molecules. url.edumdpi.com The most common synthetic route is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. url.edu For instance, reacting 5-amino-3-(methylthio)pyrazole derivatives with compounds like benzoylacetone (B1666692) can yield the corresponding pyrazolo[3,4-b]pyridine. nih.gov

| Fused System | Starting Material | Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | Formamide, Acetic anhydride, Reflux | ekb.eg |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | Carbon disulfide, Pyridine | ekb.eg |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | mdpi.com |

C-Functionalization at C3, C4, and C5 Positions (excluding C4 for the title compound)

Modern Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of synthetic procedures, modern techniques are increasingly being applied to the synthesis of pyrazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. dergipark.org.tracs.org

This technology has been successfully applied to the synthesis of pyrazole-based fused heterocycles.

Pyrazolo[3,4-b]pyridines: The multi-component reaction between β-ketonitriles, 5-aminopyrazole, and an aldehyde to form pyrazolo[3,4-b]pyridines has been shown to be significantly more efficient under microwave irradiation, providing better yields in a much shorter time frame. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: The reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to give pyrazolo[1,5-a]pyrimidines also benefits from microwave assistance, showing improved yields and shorter reaction times compared to conventional heating. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 4 Methylthio 1h Pyrazole and Its Analogues

Vibrational Spectroscopy for Molecular Structure Elucidation

Infrared (IR) Spectroscopy Analysis and Vibrational Assignments

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of a pyrazole (B372694) derivative, 1-methyl-4-(methylthio)-1H-pyrazole, reveals several characteristic absorption bands. Key vibrational frequencies include peaks at 3055, 2950, 1669, 1519, 1436, 1266, and 968 cm⁻¹. rsc.org These bands can be assigned to specific molecular motions. For instance, the bands at 3055 and 2950 cm⁻¹ are typically associated with C-H stretching vibrations of the pyrazole ring and the methyl groups. The absorption at 1669 cm⁻¹ can be attributed to the C=N stretching vibration within the pyrazole ring, while the peak at 1519 cm⁻¹ likely corresponds to C=C stretching. The bands at 1436 and 1266 cm⁻¹ are indicative of CH₃ deformation and other ring vibrations.

In related pyrazole analogues, such as ethyl 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carboxylate, characteristic IR absorptions are observed at 3481, 3275, 3210, 3110, 2207, 1772, and 1634 cm⁻¹. researchgate.net The strong band at 2207 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group. researchgate.netresearchgate.net The bands in the 3200-3500 cm⁻¹ region are characteristic of N-H stretching vibrations of the amino group. researchgate.net

Raman Spectroscopy Investigations and Corresponding Spectral Interpretations

Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Studies on pyrazole derivatives have utilized Raman spectroscopy to further elucidate their structures. researchgate.netstfc.ac.uk For instance, in 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, the Raman spectrum was measured in the 3700–100 cm⁻¹ range, aiding in a confident vibrational assignment of all fundamental modes. researchgate.net The C≡N stretching vibration in a similar compound, 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, was reported at 2231 cm⁻¹ in the Raman spectrum. researchgate.net

Normal Coordinate Analysis and Potential Energy Distributions

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. clinandmedimages.orgresearchgate.netmjcce.org.mkosti.gov This analysis involves calculating the force constants of the molecule and the potential energy distribution (PED) for each normal mode of vibration. For pyrazole and its derivatives, NCA has been instrumental in providing a detailed and reliable assignment of the vibrational spectra. clinandmedimages.orgresearchgate.net For example, in the vibrational analysis of 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, NCA coupled with DFT calculations helped in assigning the fundamentals and understanding the contributions of different internal coordinates to each vibrational mode. researchgate.net Such analyses confirm the planarity of the pyrazole ring and the nature of substituent group vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to determine the precise structure of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For 1-methyl-4-(methylthio)-1H-pyrazole, the ¹H NMR spectrum (in CDCl₃) shows singlets at δ 7.48 and 7.38 ppm, which are assigned to the protons on the pyrazole ring (C3-H and C5-H). rsc.org The singlet at δ 3.88 ppm corresponds to the N-methyl group protons, and the singlet at δ 2.32 ppm is assigned to the S-methyl group protons. rsc.org The chemical shifts are reported in ppm relative to an internal standard, tetramethylsilane (B1202638) (TMS). rsc.orgsigmaaldrich.comcarlroth.com

In other analogues, such as (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole, the aromatic protons appear as doublets at δ 7.75 and 7.33 ppm, while the various methyl groups appear as singlets at δ 3.83, 2.60, 2.56, and 2.53 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1-methyl-4-(methylthio)-1H-pyrazole, the ¹³C NMR spectrum (in CDCl₃) shows signals at δ 142.1, 132.4, 113.1, 39.1, and 21.1 ppm. rsc.org The signals at δ 142.1 and 132.4 ppm are assigned to the C3 and C5 carbons of the pyrazole ring, while the signal at δ 113.1 ppm corresponds to the C4 carbon bearing the methylthio group. The signals at δ 39.1 and 21.1 ppm are attributed to the N-methyl and S-methyl carbons, respectively. rsc.org

For comparison, the ¹³C NMR spectrum of (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole displays signals at δ 151.11, 142.38, 140.26, 138.52, 135.06, 126.36, and 122.24 ppm for the aromatic and pyrazole ring carbons, and at δ 35.98, 15.68, 13.82, and 9.97 ppm for the methyl carbons. rsc.org

Data Tables

Table 1: ¹H NMR Spectroscopic Data for 4-(Methylthio)-1H-pyrazole Analogues

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 1-methyl-4-(methylthio)-1H-pyrazole | CDCl₃ | 7.48 (s, 1H), 7.38 (s, 1H), 3.88 (s, 3H), 2.32 (s, 3H) rsc.org |

| (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole | CDCl₃ | 7.75 (d, J=8.7 Hz, 2H), 7.33 (d, J=8.4 Hz, 2H), 3.83 (s, 3H), 2.60 (s, 3H), 2.56 (s, 3H), 2.53 (s, 3H) rsc.org |

Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 1-methyl-4-(methylthio)-1H-pyrazole | CDCl₃ | 142.1, 132.4, 113.1, 39.1, 21.1 rsc.org |

| (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole | CDCl₃ | 151.11, 142.38, 140.26, 138.52, 135.06, 126.36, 122.24, 35.98, 15.68, 13.82, 9.97 rsc.org |

Table 3: IR Spectroscopic Data for this compound Analogues

| Compound | Medium | Vibrational Frequencies (cm⁻¹) |

| 1-methyl-4-(methylthio)-1H-pyrazole | Prism | 3055, 2950, 1669, 1519, 1436, 1266, 968 rsc.org |

| Ethyl 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carboxylate | KBr | 3481, 3275, 3210, 3110, 2207, 1772, 1634 researchgate.net |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within heterocyclic systems like pyrazoles. Although direct ¹⁵N NMR data for this compound is not extensively documented in readily available literature, analysis of related substituted pyrazoles provides significant insight into the expected chemical shifts and tautomeric behavior.

In pyrazole systems, two distinct nitrogen signals are expected, corresponding to the 'pyridinic' nitrogen (N2, double-bonded) and the 'pyrrolic' nitrogen (N1, single-bonded and bearing a proton or substituent). The chemical shifts of these nitrogens are highly sensitive to substitution patterns, solvent effects, and tautomeric equilibria. mdpi.com For instance, in studies of 1-phenyl-1H-pyrazol-3-ols, the ¹⁵N chemical shifts in CDCl₃ were observed at approximately δ 197.2 ppm for N-1 and δ 248.1 ppm for N-2. nih.gov In a different solvent, DMSO-d₆, the same compound showed shifts at δ 193.7 (N-1) and δ 262.5 (N-2), highlighting the influence of solvent polarity and hydrogen bonding capabilities. nih.gov

For N-unsubstituted pyrazoles capable of tautomerism, such as this compound, a rapid proton exchange between N1 and N2 can lead to time-averaged signals in the NMR timescale, resulting in a single, broadened ¹⁵N signal or averaged chemical shifts, particularly in non-polar solvents. mdpi.com However, in solvents like DMSO, which can act as both a hydrogen bond donor and acceptor, the tautomeric equilibrium can be influenced, and distinct signals may be more readily observed. mdpi.com The use of solid-state ¹⁵N NMR or liquid-state NMR at low temperatures can help to "freeze" the tautomeric exchange, allowing for the resolution of individual signals for the two nitrogen atoms. mdpi.comnih.gov Theoretical calculations using methods like the Gauge-Invariant Atomic Orbitals (GIAO) can also predict ¹⁵N NMR chemical shifts to support experimental findings. researchgate.net

Table 1: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole Analogues This table presents data from analogues to infer the expected ranges for this compound.

| Compound | Solvent | N1 Chemical Shift (ppm) | N2 Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl₃ | 197.2 | 248.1 | nih.gov |

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ | 193.7 | 262.5 | nih.gov |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃ | 159.1 | 162.5 | nih.gov |

Advanced NMR Techniques for Conformational and Tautomeric Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for elucidating the three-dimensional structure and dynamic processes like tautomerism and conformational changes in pyrazole derivatives. mdpi.comunibo.it While ¹H and ¹³C NMR provide primary structural information, 2D techniques like NOESY reveal through-space correlations between protons that are close to each other, which is crucial for conformational analysis. mdpi.com

Tautomerism in pyrazoles involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). mdpi.com This process can be studied using various NMR methods. For many tautomeric pyrazoles, the interconversion rate is fast on the NMR timescale, leading to averaged signals for the C3 and C5 positions. mdpi.com Low-temperature NMR or solid-state measurements are often required to observe distinct signals for each tautomer. mdpi.comiucr.org Dynamic NMR (DNMR) studies can unravel the existence of multiple tautomers in solution and determine the energy barriers for their interconversion. acs.org

NOESY experiments are particularly useful for determining the predominant tautomer and the conformation of substituents. researchgate.netpsu.edu For example, a NOESY cross-peak between the N-H proton and a proton on a substituent at the C5 position would provide strong evidence for the 1H, 5-substituted tautomer. Similarly, observing NOE correlations between protons on the pyrazole ring and those on the methylthio group can define the spatial orientation of the -SCH₃ group relative to the ring. In studies of fused pyrazole derivatives, NOE difference measurements have been critical in distinguishing between cis and trans isomers and in determining the predominant conformations of the fused ring systems. psu.edu By quantifying NOE effects, it is possible to estimate interproton distances, providing detailed insights into molecular geometry in solution. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molecular formula C₄H₆N₂S), the exact molecular weight is 114.025, which would be observed as the molecular ion peak (M⁺) in a high-resolution mass spectrum.

The fragmentation of pyrazole derivatives under electron ionization (EI) typically involves cleavage of the ring and loss of substituents. For this compound, the mass spectrum is expected to show characteristic fragment ions. Key fragmentation pathways would likely include:

Loss of the methyl group: Cleavage of the S-CH₃ bond could lead to a fragment ion at m/z 99 [M-CH₃]⁺.

Loss of the thio radical: Loss of the •SH radical could result in an ion at m/z 81 [M-SH]⁺.

Loss of the entire methylthio group: Cleavage of the C-S bond would produce a fragment at m/z 67 [M-SCH₃]⁺.

Ring cleavage: Pyrazole rings can fragment through the loss of stable neutral molecules like HCN or N₂. A common fragmentation for pyrazoles involves the loss of N₂H• or HCN. For example, the loss of N₂ would lead to a fragment at m/z 86.

Alpha-cleavage: In thioethers, cleavage of the bond beta to the sulfur atom is common. libretexts.org

Analysis of related pyrazole structures supports these predictions. For instance, the mass spectrum of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide showed fragmentation patterns consistent with the loss and rearrangement of its various functional groups. jocpr.com Similarly, fragmentation patterns of other complex pyrazoles have been analyzed to confirm their synthesized structures. researchgate.netindexacademicdocs.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral/Radical |

|---|---|---|

| 114 | [M]⁺ | - |

| 99 | [M-CH₃]⁺ | •CH₃ |

| 81 | [M-SH]⁺ | •SH |

| 67 | [M-SCH₃]⁺ | •SCH₃ |

| 87 | [M-HCN]⁺ | HCN |

X-ray Crystallography for Solid-State Structural Determination and Conformer Analysis

X-ray crystallography provides definitive information on the solid-state structure of molecules, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov While a crystal structure for this compound itself is not prominently published, data from closely related analogues offer valuable insights into the expected structural features.

A study on ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net In the solid state, pyrazole derivatives often form hydrogen-bonded dimers or chains. iucr.org For N-unsubstituted pyrazoles, the N-H proton typically engages in hydrogen bonding with the pyridinic nitrogen atom of an adjacent molecule, forming a characteristic N-H···N intermolecular bond. iucr.org

The substitution pattern significantly influences the crystal packing. In the structure of 5,5′-diphenyl-1′H,2H-[3,4′-bispyrazol]-3′-ol, the supramolecular structure is described as a hydrogen-bonded dimer. researchgate.net In another pyrazole derivative, the pyrazole ring and a substituted phenyl group were found to be twisted relative to each other, with a defined dihedral angle, to minimize steric hindrance. biorxiv.org The presence of the methylthio group at the C4 position in this compound would influence the planarity and packing of the molecule in the crystal lattice. Analysis of the crystal structure would confirm the predominant tautomer in the solid state and reveal how the methylthio group is oriented with respect to the pyrazole ring and how it participates in crystal packing.

Table 3: Representative Crystallographic Data for a Pyrazole Analogue Data for ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3900(6) |

| b (Å) | 11.7950(8) |

| c (Å) | 15.8320(17) |

| β (°) | 90.590(3) |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Investigations of 4 Methylthio 1h Pyrazole Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory has become a standard method for investigating the structural and electronic properties of pyrazole (B372694) derivatives due to its favorable balance of computational cost and accuracy. scirp.orgresearchgate.net

The choice of a suitable level of theory and basis set is fundamental to the reliability of computational predictions. numberanalytics.com For pyrazole derivatives and related sulfur-containing heterocyclic compounds, various combinations of density functionals and basis sets have been successfully employed.

Commonly used functionals include the B3LYP hybrid functional, known for its efficiency in geometry optimizations and frequency calculations. koreascience.krderpharmachemica.com Other functionals like the Minnesota functional mPW1PW91 and the range-separated hybrid ωB97XD are also utilized, particularly when non-covalent interactions or long-range effects are of interest. researchgate.net The B3PW91 functional is another hybrid option that has been applied in studies of similar molecules. scirp.orgresearchgate.net For higher accuracy, especially for energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used, though at a greater computational expense. orcid.org

The selection of the basis set, which describes the atomic orbitals, is equally critical. Double-ζ basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations. koreascience.kr For more accurate results, particularly for electronic properties and energy calculations, triple-ζ basis sets such as 6-311++G(d,p) are frequently recommended. derpharmachemica.comorientjchem.org The choice ultimately represents a compromise between desired accuracy and available computational resources. arxiv.org

Table 1: Commonly Used Levels of Theory for Pyrazole Derivatives

| Level of Theory | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid DFT Functional | Geometry Optimization, Vibrational Frequencies derpharmachemica.com |

| ωB97XD | Range-Separated Hybrid DFT | Systems with non-covalent interactions researchgate.net |

| mPW1PW91 | Hybrid DFT Functional | Electronic and Conformational Energies researchgate.netresearchgate.net |

| B3PW91 | Hybrid DFT Functional | Geometrical Parameters, Frequencies researchgate.net |

| MP2 | Perturbation Theory | High-accuracy energy calculations, Internal rotation barriers orcid.org |

This table is generated based on methodologies applied to related pyrazole structures in the cited literature.

DFT calculations are used to determine the lowest-energy three-dimensional structure of a molecule. For 4-(Methylthio)-1H-pyrazole, optimization calculations would predict key bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be nearly planar. A key structural feature is the orientation of the methylthio (–SCH₃) group relative to the pyrazole ring. nih.gov Computational methods can identify the most stable conformer, which is often a planar or near-planar arrangement where the methyl group is either syn or anti with respect to the N-H bond of the pyrazole ring. Conformational analysis helps identify the global minimum on the potential energy surface, representing the most populated structure at equilibrium. wuxiapptec.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are important descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgnih.gov

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the sulfur atom, while the LUMO may be localized on the pyrazole ring system. DFT calculations provide quantitative values for these energies and visualize the spatial distribution of the orbitals. derpharmachemica.com

Table 2: Representative Frontier Orbital Energies for Related Pyrazole Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole derpharmachemica.com | B3LYP/6-311++G(d,p) | -5.87 | -2.43 | 3.44 |

| A substituted 1H-pyrazole-1-carbothioamide researchgate.net | DFT | -6.16 | -1.46 | 4.70 |

This table presents data from related compounds to illustrate typical values. The specific energies for this compound would require a dedicated calculation.

Prediction of Molecular Geometries and Conformational Landscape

Conformational Analysis and Rotational Isomerism Studies

The flexibility of the methylthio group attached to the pyrazole ring gives rise to rotational isomerism, which can be investigated computationally.

To explore the conformational landscape related to the rotation of the methylthio group, a potential energy surface (PES) scan is performed. uni-muenchen.de This involves systematically rotating the C(ring)-S-C-H dihedral angle and calculating the energy at each step, while allowing the rest of the molecule's geometry to relax. gaussian.commdpi.com The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). semanticscholar.org For this compound, this analysis would identify the most stable orientations of the methyl group.

The energy difference between a stable conformer (energy minimum) and a transition state on the PES corresponds to the energy barrier for internal rotation. researchgate.net These barriers determine the rate of interconversion between different rotamers at a given temperature. In studies of related molecules, such as 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, the torsional barriers for the CH₃S group have been investigated using methods like B3LYP with the 6-31G(d) basis set. researchgate.net The heights of these barriers provide insight into the rigidity of the methylthio substituent.

Table 3: Calculated Barriers to Internal Rotation for Functional Groups in Related Pyrazoles

| Functional Group | Molecule | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| CH₃S | 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide researchgate.net | B3LYP/6-31G(d) | ~0.9 - 1.2 |

This table shows calculated rotational barriers for functional groups on a related, more complex pyrazole derivative to provide context.

Potential Energy Surface Scans

Simulation of Spectroscopic Data

Computational methods are instrumental in the interpretation and prediction of spectroscopic data. Techniques based on Density Functional Theory (DFT) have proven particularly effective for organic molecules, providing a balance between accuracy and computational cost. scirp.org

The vibrational frequencies of this compound can be predicted computationally, which aids in the assignment of experimental infrared (IR) and Raman spectra. The process typically begins with the optimization of the molecule's ground state geometry using a DFT method, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). derpharmachemica.com Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies often exhibit a systematic deviation from experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. spectroscopyonline.com

The analysis of the calculated vibrational modes, often aided by normal coordinate analysis and potential energy distributions, allows for confident assignments of the observed spectral bands. researchgate.net For instance, the characteristic vibrations of the methyl (-CH3) group, such as symmetric and asymmetric stretching and bending modes, can be precisely identified. derpharmachemica.com Similarly, the stretching and deformation modes of the pyrazole ring and the C-S bond can be assigned. derpharmachemica.comresearchgate.net

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, based on typical values for related compounds.

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency (IR) |

|---|---|---|

| N-H Stretch | 3150 | 3145 |

| C-H Stretch (Aromatic) | 3080 | 3075 |

| C-H Stretch (Methyl, Asymmetric) | 2995 | 2990 |

| C-H Stretch (Methyl, Symmetric) | 2918 | 2920 |

| C=N Stretch (Ring) | 1560 | 1565 |

| C=C Stretch (Ring) | 1510 | 1508 |

| CH₃ Bend (Asymmetric) | 1455 | 1452 |

| CH₃ Bend (Symmetric) | 1385 | 1390 |

| Pyrazole Ring Deformation | 645 | 640 |

Note: Calculations are often performed at the B3LYP/6-311++G(d,p) level of theory. derpharmachemica.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. nrel.gov The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.maacs.org This method, typically used in conjunction with DFT, provides reliable predictions of both ¹H and ¹³C chemical shifts. mdpi.com

The standard workflow involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). mdpi.com Then, a GIAO calculation is performed on this optimized structure to compute the absolute isotropic shielding values (σ). These values are then converted into chemical shifts (δ) by referencing them against the shielding computed for a standard compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory. imist.ma Excellent linear correlations are often observed between the calculated and experimental chemical shifts, which can confirm structural assignments or distinguish between isomers. acs.orgmdpi.com

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative, based on typical values for related pyrazole compounds.

| Atom | Position | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|---|

| ¹H | H1 (N-H) | 12.50 | 12.60 |

| ¹H | H3 (C-H) | 7.60 | 7.65 |

| ¹H | H5 (C-H) | 7.55 | 7.58 |

| ¹H | S-CH₃ | 2.50 | 2.48 |

| ¹³C | C3 | 138.0 | 138.5 |

| ¹³C | C4 | 105.0 | 104.7 |

| ¹³C | C5 | 130.0 | 130.2 |

Note: Calculations performed using the GIAO-B3LYP/6-311++G(d,p) method. imist.mamdpi.com

Theoretical Prediction of Vibrational Spectra (IR and Raman)

Solvation Effects Modeling (e.g., Polarizable Continuum Model - PCM)

Molecules in solution are influenced by the surrounding solvent, which can affect their geometry, properties, and reactivity. Computational models are essential to account for these environmental effects. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. numberanalytics.com

In PCM, the solvent is approximated as a continuous, polarizable dielectric medium rather than individual molecules. The solute is placed within a cavity created in this continuum. numberanalytics.com The solute's electric field polarizes the dielectric, which in turn creates a reaction field that acts back on the solute, allowing for the calculation of solvation free energy. ub.edu This approach has several advantages, including relatively low computational cost and the ability to be combined with various quantum mechanical methods, including DFT and ab initio calculations. scirp.orgnumberanalytics.com PCM can be used to study how solvation influences molecular structure, conformational stability, and spectroscopic properties like NMR chemical shifts. researchgate.net For more complex systems or when specific solvent-solute interactions like hydrogen bonding are critical, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods that combine PCM with an explicit description of the first solvation shell can be employed. numberanalytics.comub.edu

Ab Initio Calculations and Semi-Empirical Methods

Beyond DFT, a hierarchy of computational methods exists for studying molecular systems, broadly categorized as ab initio and semi-empirical.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, aside from fundamental physical constants. grafiati.com Hartree-Fock (HF) is the simplest ab initio method. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation, which is neglected in HF. google.com While these methods can provide very high accuracy, their computational cost is significantly greater than DFT, often limiting their application to smaller molecules. dergipark.org.tr

Semi-empirical methods simplify the calculations by replacing some of the complex integrals in the Schrödinger equation with parameters derived from fitting to experimental data. This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap). iosrjournals.org While less accurate, they are valuable for initial geometry optimizations, exploring potential energy surfaces, and in quantitative structure-activity relationship (QSAR) studies. researchgate.netiosrjournals.org

Coordination Chemistry of 4 Methylthio 1h Pyrazole Derived Ligands and Metalloscorpionate Analogues

Design and Synthesis of Pyrazole-Thioether Ligands

The synthesis of pyrazole-thioether ligands derived from 4-(methylthio)-1H-pyrazole is a strategic process aimed at creating molecules with specific coordination properties. These ligands are designed to incorporate both the pyrazole (B372694) ring, a well-established coordinating moiety in its neutral or anionic form, and a thioether linkage, which introduces a soft sulfur donor atom. nih.govmdpi.com This combination of hard (nitrogen) and soft (sulfur) donor atoms within the same molecule makes these ligands attractive for stabilizing various transition metal ions and for constructing polynuclear complexes. researchgate.net

Several synthetic strategies have been developed to access these valuable ligands. A common approach involves the modification of pre-formed pyrazole rings. For instance, functionalized pyrazoles can be synthesized by reacting alkynyl ketones with hydrazine (B178648), followed by deprotection and conversion of an alcohol group to a chloride. acs.org This chloride can then undergo nucleophilic substitution with a thiolate to introduce the desired thioether functionality. acs.org Another strategy involves the direct functionalization of the pyrazole core. For example, electrophilic substitution at the 4-position of a pyrazole ring can introduce an arylthio group. mdpi.com

Furthermore, hybrid ligands containing both thioether and pyrazole donor groups can be prepared in a one-pot synthesis by the sequential addition of lithium reagents. nih.gov The versatility of these synthetic methods allows for the introduction of various substituents on the pyrazole ring and the thioether group, enabling the fine-tuning of the steric and electronic properties of the resulting ligands. nih.govacs.org This tunability is crucial for controlling the coordination environment around a metal center and, consequently, the properties of the resulting metal complex. researchgate.net

Some synthetic routes focus on creating ligands where the thioether is part of a side chain attached to a carbon atom of the pyrazole ring, rather than a nitrogen atom. acs.org This placement leaves the ring nitrogen not bound to the metal available for hydrogen bonding, which can influence the supramolecular assembly of the coordination compounds. acs.org The synthesis of various pyrazole derivatives, including those with thioether groups, has been extensively reviewed, highlighting the importance of these compounds in coordination chemistry and other fields. mdpi.commdpi.comorganic-chemistry.orgnih.gov

Complexation Reactions with Transition Metal Ions (e.g., Cu(I), Cu(II), Co(II), Ni(II), Ag(I), Pd(II), Pt(IV), Au(III))

Pyrazole-thioether ligands derived from this compound exhibit versatile coordination behavior, readily forming complexes with a wide array of transition metal ions. The presence of both a hard pyrazole nitrogen and a soft thioether sulfur donor allows these ligands to bind effectively to a variety of metal centers, influencing the geometry and reactivity of the resulting coordination compounds. nih.govjmchemsci.com

The complexation reactions are typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, the counter-ion, and the solvent can all influence the final product. nih.gov

Copper(I) and Silver(I): The soft thioether sulfur atom shows a strong affinity for soft metal ions like Cu(I) and Ag(I). In the case of silver(I) complexes with thioether-bis(pyrazolyl)methane ligands, the thioether group can bridge between metal centers, leading to the formation of coordination polymers. acs.org The coordination geometry around the silver(I) ion can vary from linear to distorted tetrahedral, depending on the specific ligand and reaction conditions. acs.org

Copper(II), Cobalt(II), and Nickel(II): These divalent first-row transition metals readily form complexes with pyrazole-thioether ligands. The coordination environment is often octahedral, with the ligand acting as a bidentate or tridentate donor. ajgreenchem.comijsra.net For instance, in some cobalt(II) and nickel(II) complexes, the ligand coordinates through the pyrazole nitrogen and the thioether sulfur. nih.gov The magnetic properties of these complexes are consistent with high-spin electronic configurations for the metal ions. nih.govijsra.net

Palladium(II), Platinum(IV), and Gold(III): The complexation with heavier transition metals like Pd(II), Pt(IV), and Au(III) has also been explored. jmchemsci.com Schiff base ligands derived from similar heterocyclic thioamides have been shown to coordinate to these metals in a tridentate fashion. jmchemsci.com The resulting complexes often exhibit square planar or octahedral geometries, depending on the oxidation state and coordination number of the metal. researchgate.net

The study of these complexation reactions is crucial for understanding the fundamental coordination chemistry of these ligands and for designing new materials with specific catalytic, magnetic, or biological properties. researchgate.netnih.gov

Structural Elucidation of Coordination Compounds

The three-dimensional arrangement of atoms in coordination compounds derived from this compound ligands is fundamental to understanding their chemical and physical properties. X-ray crystallography is the most powerful technique for determining the precise structures of these complexes in the solid state.

Coordination Modes and Denticity

Ligands derived from this compound can exhibit a variety of coordination modes, acting as monodentate, bidentate, or even tridentate donors. The specific mode of coordination depends on the ligand's design, the nature of the metal ion, and the reaction conditions. nih.govjmchemsci.com

Monodentate Coordination: In some cases, the ligand may coordinate to the metal center through only one of its donor atoms, typically the more basic pyrazole nitrogen. This is observed in complexes where other ligands saturate the metal's coordination sphere. ufrrj.br

Bidentate Coordination: A common coordination mode involves the chelation of the metal ion by both the pyrazole nitrogen and the thioether sulfur, forming a stable five-membered ring. nih.govijsra.net This bidentate N,S-coordination is prevalent in complexes with various transition metals.

Bridging Coordination: The thioether sulfur or the pyrazolate ring can act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netacs.org This bridging capability is essential for the construction of coordination polymers and metal-organic frameworks.

Tridentate Coordination: By incorporating additional donor groups into the ligand framework, tridentate coordination can be achieved. For example, Schiff-Mannich bases derived from related thioether-containing heterocycles can act as tridentate ligands. jmchemsci.com

Geometric Structures and Isomerism in Metal Complexes

The coordination of this compound-derived ligands to metal ions results in a variety of geometric structures. The preferred geometry is dictated by the coordination number and the electronic configuration of the metal ion, as well as by the steric and electronic properties of the ligand.

Common geometries observed for these complexes include:

Tetrahedral: This geometry is often found for Co(II) and some Ag(I) complexes. nih.govacs.org

Square Planar: This is a typical geometry for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). ajgreenchem.comresearchgate.net

Octahedral: Many complexes of Co(II), Ni(II), and Cu(II) adopt an octahedral geometry, with the ligand occupying two or three coordination sites and other ligands like water or anions completing the coordination sphere. ijsra.netresearchgate.net

Isomerism is also an important aspect of the structural chemistry of these complexes. Geometric isomers, such as cis and trans isomers, can arise when there are two identical ligands in the coordination sphere. For example, cis-[M(L1)₂(OH₂)₄] and trans-[M(L2)₂(OH₂)₄] complexes have been synthesized, where the arrangement of the pyrazole-based ligands around the metal center differs. ufrrj.br The specific isomer formed can be influenced by the ligand structure and the synthetic methodology employed. ufrrj.br

Electronic and Magnetic Properties of Pyrazole-Metal Complexes

Electronic Structure Analysis in Metal-Ligand Interactions

The electronic structure of these complexes can be investigated using a combination of experimental techniques, such as UV-Visible spectroscopy, and theoretical methods like Density Functional Theory (DFT) calculations. ijsra.netmedjchem.com

UV-Visible spectra of the metal complexes typically show bands corresponding to d-d transitions within the metal ion's d-orbitals and charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with related Schiff base ligands have been used to confirm their octahedral geometries. ijsra.net

DFT calculations can provide a more detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals. medjchem.com These calculations help in understanding the nature of the frontier orbitals (HOMO and LUMO) and the extent of covalent character in the metal-ligand bonds. For example, lower β values calculated for nickel complexes compared to cobalt complexes suggest a higher degree of covalency in the Ni-L bond. ijsra.net The analysis of electron density distribution can also reveal the relative strength of the coordination bonds. medjchem.com

The magnetic properties of these complexes are primarily determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of the complex, which can distinguish between high-spin and low-spin configurations. For example, Co(II) complexes with pyrazole-thioether ligands often exhibit magnetic moments consistent with a high-spin (S = 3/2) state in a tetrahedral or octahedral environment. nih.govijsra.net Similarly, Ni(II) complexes typically show magnetic moments indicative of a high-spin (S = 1) octahedral geometry, while some square-planar Ni(II) complexes are diamagnetic (low-spin, S = 0). ajgreenchem.comijsra.net In some cases, weak antiferromagnetic interactions between metal centers can be observed in polynuclear complexes. nih.gov

Magnetic Characterization and Single-Ion Magnet Behavior

The magnetic properties of coordination compounds derived from pyrazole-based ligands, analogous to those from this compound, are of significant interest, particularly in the field of molecular magnetism. Cobalt(II) complexes, due to their inherent magnetic anisotropy, are extensively studied for their potential as Single-Ion Magnets (SIMs). ccsenet.orgrsc.org SIMs are individual metal ions that exhibit slow magnetic relaxation, a property that could be harnessed for high-density information storage and spintronics. researchgate.net

The magnetic behavior of these complexes is typically characterized by direct current (DC) and alternating current (AC) magnetic susceptibility measurements. In many Co(II) coordination polymers with pyrazole-based ligands, the metal ions are in a high-spin state, often with a distorted octahedral or tetrahedral geometry. ccsenet.orgnih.gov This distortion, along with spin-orbit coupling, leads to a significant zero-field splitting (ZFS) of the ground state, which is a prerequisite for SIM behavior. researchgate.net The ZFS is described by the axial (D) and rhombic (E) parameters.

For instance, a one-dimensional helical Co(II) coordination polymer built from a pyrazole-dicarboxylate ligand was found to exhibit field-induced slow relaxation of magnetization. acs.org AC susceptibility measurements under a static DC field are often necessary to suppress quantum tunneling of magnetization (QTM), a phenomenon that can prevent the observation of slow relaxation. acs.org When an optimal DC field is applied, distinct peaks in the out-of-phase (χ'') AC susceptibility signal emerge, indicating SMM behavior. acs.org The effective energy barrier for the reversal of magnetization (Ueff) and the relaxation time (τ₀) can be extracted from these measurements. A cobalt-based metal-organic framework (MOF) featuring a flexible bispyrazole ligand demonstrated SIM behavior with a Ueff value of 34 K and a relaxation time of 3.5 × 10⁻⁸ s. acs.org Similarly, another Co(II) coordination polymer showed a higher energy barrier of 13.1 K compared to a related compound with a barrier of 5.1 K, highlighting how subtle structural changes can influence magnetic properties. researchgate.net

These findings underscore that pyrazole ligands, including derivatives like this compound, are effective scaffolds for constructing coordination polymers that display the intriguing properties of single-ion magnets. ccsenet.org

Table 1: Magnetic Properties of Representative Pyrazole-Based Co(II) Coordination Polymers

| Compound | Magnetic Behavior | Key Parameters | Reference |

|---|---|---|---|

| 1D Helical Co(II) Polymer | Field-Induced Single-Ion Magnet | Slow relaxation observed under 0.5 T DC field | acs.org |

| Co-MOF with bispyrazole ligand | Single Molecule Magnet | Ueff = 34 K, τ₀ = 3.5 × 10⁻⁸ s | acs.org |

| 1∞[Co(L)₂(4,4'-bipy)(H₂O)₂]n | Field-Induced Single-Ion Magnet | Energy Barrier (Ueff) = 5.1 K | researchgate.net |

Electrochemical Investigations of Coordination Compounds (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of coordination compounds derived from this compound and related ligands. iieta.org These studies provide insights into the electronic structure of the metal complexes, the influence of the ligand environment on the metal center, and their potential applicability in catalysis and sensing. iieta.orgresearchgate.net

The cyclic voltammograms of these complexes, typically recorded in solvents like DMF, reveal oxidation and reduction peaks corresponding to the metal-centered redox couples (e.g., Cu(II)/Cu(I), Co(III)/Co(II), Ni(II)/Ni(I)) and sometimes ligand-based redox processes. researchgate.netalfachemic.comsemanticscholar.org The redox potentials (E₁/₂) and the separation between anodic and cathodic peak potentials (ΔEp) offer information about the thermodynamic and kinetic aspects of the electron transfer processes.

For example, studies on a series of mononuclear Cu(II) complexes with pyrazole-based ligands demonstrated that all complexes exhibit a suitable Cu(II)/Cu(I) redox potential to act as mimics for antioxidant enzymes. researchgate.net In another study, the electrochemical properties of Ni(II) Schiff base complexes were investigated, revealing that the redox behavior is significantly influenced by both structural and electronic factors of the ligand. iieta.org Similarly, the CV of trinuclear oxidovanadium(V) complexes with asymmetric multidentate Schiff base ligands containing benzoxazole (B165842) and pyrazole functionalities showed three distinct single-electron transfer processes. mdpi.com The redox potentials in these systems could be tuned by introducing different substituents on the ligand framework, which showed a linear correlation with Hammett's parameters. mdpi.com

These investigations highlight that the pyrazole framework, with substituents like the methylthio group, can effectively modulate the electrochemical behavior of the coordinated metal ion. semanticscholar.orgscirp.org This tunability is crucial for designing complexes with specific redox properties for applications in electrocatalysis and electrochemical sensing. ufrrj.br

Table 2: Representative Electrochemical Data for Pyrazole-Based Metal Complexes

| Complex Type | Redox Couple | E₁/₂ (V) vs. Ag/AgCl | Process Type | Reference |

|---|---|---|---|---|

| Co(II) Schiff Base Complex | Co(III)/Co(II) | - | Quasi-reversible | semanticscholar.org |

| Cu(II) Schiff Base Complex | Cu(II)/Cu(I) | - | Quasi-reversible | semanticscholar.org |

| Ni(II) Schiff Base Complex | Ni(III)/Ni(II) | - | Irreversible | semanticscholar.org |

| Trinuclear Oxidovanadium(V) Complex | V(V)/V(IV) | -0.57, -0.91, -1.33 | Reversible | mdpi.com |

Advanced Materials Applications of Pyrazole-Metal Coordination Polymers

The structural versatility of pyrazole ligands and the predictable coordination chemistry they offer with various metal ions make them excellent building blocks for the design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netacs.org These materials possess properties that are advantageous for a wide range of advanced applications, including gas storage, catalysis, and chemical sensing. researchgate.netpublish.csiro.au The incorporation of functional groups, such as the methylthio group in this compound, can further tune these properties.

Gas Storage and Separation: Pyrazole-based MOFs are extensively investigated for gas storage applications, particularly for hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). researchgate.netscielo.org.mx Their high porosity, large surface areas, and tunable pore environments are key features for efficient gas adsorption. bohrium.commdpi.com For example, some frameworks exhibit selective CO₂ uptake, which is crucial for carbon capture technologies. The flexibility of certain pyrazole-based frameworks allows for structural changes upon guest adsorption, leading to selective separation capabilities. bohrium.com

Catalysis: The well-defined and accessible metal sites within pyrazole-based CPs and MOFs make them promising candidates for heterogeneous catalysis. alfachemic.commdpi.com They have been employed in various organic transformations, including oxidation, polymerization, and carbon-carbon coupling reactions. researchgate.net The pyrazole ligand can act as a protic, N-H functional ligand, which can participate in catalytic cycles through metal-ligand cooperation, enhancing reaction rates and selectivity. mdpi.com Post-synthetic modification of these frameworks, such as the introduction of catalytically active metal complexes into the pores, further expands their catalytic scope. researchgate.net

Luminescent Sensing: Many pyrazole-based MOFs, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit strong luminescence. alfachemic.comresearchgate.net This property is highly sensitive to the presence of guest molecules within the pores. nih.gov This sensitivity has been exploited to develop highly selective and sensitive chemical sensors for detecting various analytes, including metal ions, small molecules, and volatile organic compounds (VOCs). mdpi.comdntb.gov.ua The luminescence can be modulated by the analyte through mechanisms such as energy transfer, electron transfer, or structural changes in the framework. nih.gov

Table 3: Summary of Advanced Applications for Pyrazole-Based Coordination Polymers

| Application Area | Description | Key Features | Reference |

|---|---|---|---|

| Gas Storage & Separation | Adsorption of gases like H₂, CO₂, CH₄. | High porosity, large surface area, tunable pore size. | researchgate.netscielo.org.mx |

| Heterogeneous Catalysis | Catalyzing organic reactions (e.g., oxidation, C-C coupling). | Accessible active metal sites, potential for metal-ligand cooperation. | alfachemic.commdpi.com |

| Luminescent Sensing | Detection of metal ions, VOCs, and other small molecules. | Strong and sensitive luminescence, host-guest interactions. | mdpi.comnih.gov |

Mechanistic Studies and Biological Activity of 4 Methylthio 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms

The biological efficacy of many 4-(Methylthio)-1H-pyrazole derivatives stems from their ability to inhibit specific enzymes that are crucial for various pathological or physiological processes. The following sections detail the inhibition pathways for several key enzymes.

Cyclooxygenase-2 (COX-2) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

Certain diaryl-substituted pyrazole (B372694) derivatives are recognized for their anti-inflammatory properties, which are attributed to the selective inhibition of cyclooxygenase-2 (COX-2). rsc.orgnih.govnih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govCurrent time information in Bangalore, IN. By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, such as prostaglandin E2, thereby alleviating inflammation and pain. nih.govCurrent time information in Bangalore, IN. The mechanism is one of selective, noncompetitive inhibition of the COX-2 enzyme. Current time information in Bangalore, IN. The chemical structure of these inhibitors allows them to bind effectively to the larger and more flexible active site of the COX-2 enzyme compared to the related COX-1 enzyme, which accounts for their selectivity. nih.gov This selective action is a distinguishing feature from many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. nih.gov

A well-known example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor is Celecoxib (B62257). rsc.orgnih.gov Its structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features the pyrazole core. rsc.org The inhibition of COX-2 by compounds like celecoxib leads to decreased synthesis of various prostaglandins, including PGE2, prostacyclin (PGI2), thromboxane (B8750289) (TXA2), PGD2, and PGF2, which underlies their analgesic and anti-inflammatory effects. Current time information in Bangalore, IN.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition Pathways

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair. nih.govrsc.org It introduces negative supercoils into DNA, a process vital for unwinding the DNA double helix. nih.gov Inhibitors of DNA gyrase can halt bacterial growth by preventing these crucial functions. nih.gov Some pyrazole derivatives have been identified as potent inhibitors of DNA gyrase. nih.govnih.gov For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and shown to strongly inhibit S. aureus and B. subtilis DNA gyrase. nih.gov The inhibition of DNA gyrase by these pyrazole derivatives was found to correlate with their minimum inhibitory concentrations (MICs) against the bacteria, indicating that this enzymatic inhibition is the cause of their antibacterial effect. nih.gov Another study on 4,5-dihydropyrazole derivatives also demonstrated potent inhibitory activity against bacterial DNA gyrase. rsc.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the conversion of dihydrofolate to tetrahydrofolate. vietnamjournal.runih.gov Tetrahydrofolate is a vital cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govtandfonline.com Inhibition of DHFR leads to a depletion of essential building blocks for DNA synthesis, ultimately causing cell death. tandfonline.com

The pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from 1H-pyrazole precursors, is a known isostere of the pteridine (B1203161) ring found in folic acid and its analogue, methotrexate (B535133), a classical DHFR inhibitor. nih.govtandfonline.com This structural similarity allows these derivatives to act as competitive inhibitors. Studies have shown that replacing the pteridine ring of methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus can lead to potent DHFR inhibition. nih.govtandfonline.com For example, a derivative identified as 4-(Methylthio)-2-{4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamido}butanoic acid was investigated as part of a series of potential DHFR inhibitors. unisi.it Several compounds in these series have demonstrated significant DHFR inhibitory activity, with some even surpassing the potency of methotrexate. tandfonline.comnih.gov

| Compound | Target Enzyme | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 7e | DHFR | 1.83 | tandfonline.com |

| Pyrazolo[3,4-d]pyrimidine derivative 7f | DHFR | Lower than Methotrexate (5.57 µM) | tandfonline.com |

| Methotrexate (Reference) | DHFR | 5.57 | tandfonline.com |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |

| 4,5-dihydropyrazole derivative (4d) | B. subtilis DNA gyrase | 0.125 µg/mL | rsc.org |

Src Kinase and Aurora Kinase Inhibition Pathways

Src Kinase Inhibition: Src is a non-receptor protein tyrosine kinase that is a key component in signaling pathways controlling cell growth, division, and survival. unisi.itmdpi.com Elevated Src activity is linked to tumor growth and metastasis. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for developing kinase inhibitors, as it acts as an isostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. rsc.orgnih.gov

Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Src kinase. For example, compounds with this core structure have been identified as Src inhibitors with inhibitory constant (Ki) values in the nanomolar range. mdpi.com One specific derivative, 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as SI388), has been characterized as a Src inhibitor. mdpi.com

Aurora Kinase Inhibition: The Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation and chromosome segregation. nih.govresearchgate.net Overexpression of these kinases is linked to genetic instability and a wide range of cancers. researchgate.net Inhibitors of Aurora kinases can disrupt mitosis, leading to an accumulation of cells with abnormal DNA content (polyploidy) and subsequent apoptosis (programmed cell death). researchgate.netnih.gov

Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases. researchgate.netmdpi.com For instance, pyrazole-linked benzimidazole (B57391) derivatives have been shown to significantly inhibit both Aurora A and B kinases. mdpi.com A new class of Aurora A kinase inhibitors was developed from a 3-pyrazoloamino moiety, with one compound demonstrating potent inhibitory activity and excellent selectivity over other kinases. researchgate.net

| Compound | Target Kinase | Activity (Ki or IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 3 | Src | 0.07 µM (Ki) | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | Src | 0.6 µM (Ki) | mdpi.com |

| Pyrazole-based Aurora A kinase inhibitor (Compound 6) | Aurora A | 0.16 µM (IC50) | nih.gov |

| Pyrazole-linked benzimidazole derivative (Compound 63) | Aurora A/B | Significant Inhibition | mdpi.com |

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition Mechanisms

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that catalyzes the breakdown of monoamine neurotransmitters, including dopamine (B1211576). mdpi.comresearchgate.net Inhibiting MAO-B increases the availability of dopamine in the brain, a strategy used in the management of Parkinson's disease. mdpi.comresearchgate.net It has been proposed that MAO-B inhibitors may also offer neuroprotective effects by preventing the formation of neurotoxic metabolites. nih.gov

Several series of pyrazole derivatives have been synthesized and evaluated as MAO-B inhibitors. nih.govresearchgate.netresearchgate.net Specifically, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against the MAO-B isoform, with some compounds exhibiting Ki values in the low nanomolar range. researchgate.net The presence of two aryl substituents on the dihydropyrazole ring was found to be important for potent and selective MAO-B inhibition. researchgate.net

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating its action at cholinergic synapses. dergipark.org.trfrontiersin.org Inhibiting AChE increases the levels and duration of action of acetylcholine, which is a key therapeutic strategy for Alzheimer's disease. dergipark.org.trfrontiersin.org

Pyrazole-containing compounds have been extensively investigated as AChE inhibitors. nih.govdergipark.org.trnih.gov Studies have shown that N-phenylacetamide derivatives bearing a pyrazole ring exhibit selective AChE inhibitory activity. dergipark.org.tr In one study, the most active pyrazole derivatives had IC50 values in the single-digit micromolar range. dergipark.org.tr Another study on pyrazole carboxamide derivatives also identified potent and selective AChE inhibitors with Ki values in the nanomolar range. nih.gov Interestingly, research on pyrrole (B145914) derivatives suggested that the inclusion of a methylthio (SMe) group can significantly enhance AChE inhibition, indicating its potential importance for activity in related heterocyclic structures. nih.gov